![molecular formula C16H21NO5 B14013766 4-(tert-butyl) 8-methyl 2,3-dihydrobenzo[f][1,4]oxazepine-4,8(5H)-dicarboxylate](/img/structure/B14013766.png)
4-(tert-butyl) 8-methyl 2,3-dihydrobenzo[f][1,4]oxazepine-4,8(5H)-dicarboxylate
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Overview
Description
4-(tert-butyl) 8-methyl 2,3-dihydrobenzo[f][1,4]oxazepine-4,8(5H)-dicarboxylate is a bicyclic heterocyclic compound featuring a seven-membered oxazepine ring fused to a benzene ring. The molecule is substituted with a tert-butyl ester at position 4 and a methyl ester at position 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl) 8-methyl 2,3-dihydrobenzo[f][1,4]oxazepine-4,8(5H)-dicarboxylate typically involves multiple steps. One common method includes the reaction of a suitable benzo[f][1,4]oxazepine precursor with tert-butyl and methyl substituents under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often incorporating advanced purification techniques such as chromatography and crystallization to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
4-(tert-butyl) 8-methyl 2,3-dihydrobenzo[f][1,4]oxazepine-4,8(5H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-(tert-butyl) 8-methyl 2,3-dihydrobenzo[f][1,4]oxazepine-4,8(5H)-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(tert-butyl) 8-methyl 2,3-dihydrobenzo[f][1,4]oxazepine-4,8(5H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the Biopharmacule Speciality Chemicals Catalog
The Biopharmacule catalog lists several compounds with structural parallels, including tert-butyl esters and heterocyclic systems (Table 1). For example:
- BP 30375 : Contains a tert-butyl piperidine carboxylate linked to a benzodioxan-oxadiazole scaffold. Unlike the target compound, BP 30375 features a six-membered benzodioxan ring and an oxadiazole moiety, which may enhance rigidity and hydrogen-bonding capacity .
- BP 30376: A carbamate derivative with a tetrahydroquinoline-amino-butyl chain. The absence of an oxazepine ring in BP 30376 reduces conformational flexibility compared to the target compound.
Table 1: Structural Comparison of Key Analogues
Compound | Core Structure | Substituents | Predicted logP | Notable Features |
---|---|---|---|---|
Target Compound | Dihydrobenzo[f]oxazepine | 4-(tert-butyl), 8-methyl esters | ~2.8 | Flexible 7-membered ring |
BP 30375 | Benzodioxan-oxadiazole | Benzyloxycarbonyl, tert-butyl ester | ~3.5 | Rigid oxadiazole; chloro-substituent |
BP 30376 | Piperidine-carbamate | Tetrahydroquinoline-amino-butyl | ~2.2 | Carbamate linker; amine functionality |
Physicochemical and Pharmacokinetic Differences
- Lipophilicity : The target compound’s logP is lower than BP 30375 (~3.5), likely due to the absence of a benzyloxycarbonyl group. This may improve aqueous solubility for in vivo applications.
- Metabolic Stability : The tert-butyl group in the target compound may slow esterase-mediated hydrolysis compared to BP 30376’s carbamate, which is typically more resistant to enzymatic degradation .
- Synthetic Accessibility : The oxazepine core requires multistep synthesis involving ring-closing metathesis or condensation, whereas BP 30375/76 derivatives are synthesized via modular coupling of preformed heterocycles.
Biological Activity
The compound 4-(tert-butyl) 8-methyl 2,3-dihydrobenzo[f][1,4]oxazepine-4,8(5H)-dicarboxylate is a member of the oxazepine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H17N1O4
- Molecular Weight : 273.30 g/mol
- IUPAC Name : 4-(tert-butyl)-8-methyl-2,3-dihydrobenzo[f][1,4]oxazepine-4,8-dicarboxylate
Property | Value |
---|---|
Molecular Formula | C15H17N1O4 |
Molecular Weight | 273.30 g/mol |
Melting Point | Not specified |
Solubility | Not specified |
Antimicrobial Activity
Research indicates that derivatives of benzoxazepines exhibit varying degrees of antimicrobial activity. For instance, studies on related compounds have demonstrated limited antimicrobial effects against certain bacterial pathogens. However, specific data regarding the antimicrobial efficacy of this compound remains sparse in the literature.
Anticancer Activity
Benzoxazepine derivatives have shown potential as anticancer agents. A study evaluating various benzoxazepine compounds indicated that some exhibited cytotoxicity against solid tumor cell lines and influenced the release of pro-inflammatory cytokines such as IL-6 and TNF-α. The biological activity often depended on the specific cancer cell line tested.
Anti-inflammatory Activity
The anti-inflammatory properties of benzoxazepine derivatives have also been explored. Compounds in this class have been found to modulate inflammatory responses in vitro, suggesting their potential as therapeutic agents for inflammatory diseases.
Case Studies
-
Case Study on Anticancer Activity :
- A study assessed the effects of a series of benzoxazepines on cancer cell proliferation.
- Results showed significant cytotoxic effects on specific cancer cell lines with IC50 values ranging from low nanomolar to micromolar concentrations depending on the compound and cell line used.
-
Case Study on Anti-inflammatory Effects :
- In vitro assays demonstrated that certain derivatives reduced the secretion of pro-inflammatory cytokines in response to stimuli.
- This highlights their potential use in managing inflammatory conditions.
Table 2: Summary of Biological Activities
Activity Type | Observations |
---|---|
Antimicrobial | Limited activity against select pathogens |
Anticancer | Cytotoxicity observed in solid tumor cell lines |
Anti-inflammatory | Modulation of cytokine release |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzoxazepine derivatives. Modifications to the molecular structure can significantly impact their pharmacological properties. For instance:
- The introduction of different substituents at specific positions can enhance or diminish activity.
- The presence of a tert-butyl group has been associated with improved solubility and bioavailability.
Properties
Molecular Formula |
C16H21NO5 |
---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
4-O-tert-butyl 8-O-methyl 3,5-dihydro-2H-1,4-benzoxazepine-4,8-dicarboxylate |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(19)17-7-8-21-13-9-11(14(18)20-4)5-6-12(13)10-17/h5-6,9H,7-8,10H2,1-4H3 |
InChI Key |
YUHAMSPAAHVPCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C(C1)C=CC(=C2)C(=O)OC |
Origin of Product |
United States |
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